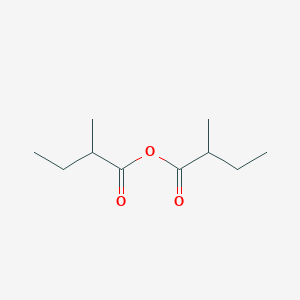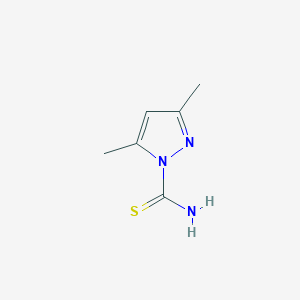
3,5-Dimethyl-1H-pyrazole-1-carbothioamide
Overview
Description
3,5-Dimethyl-1H-pyrazole-1-carbothioamide is an organic compound with the molecular formula C₆H₉N₃S. It is a derivative of pyrazole, characterized by the presence of two methyl groups at positions 3 and 5, and a carbothioamide group at position 1. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Mode of Action
It has been shown to be a versatile dithiocarbamate raft agent with widespread applicability . The cyanomethyl and benzyl dithiocarbamates offer very low dispersities for polymers based on more activated monomers .
Result of Action
Some derivatives of this compound have shown promising anti-tumor activity against both liver carcinoma (hepg2) and lung carcinoma (a549) cell lines .
Biochemical Analysis
Biochemical Properties
3,5-Dimethyl-1H-pyrazole-1-carbothioamide has been shown to be extremely versatile in biochemical reactions . It has been used as a dithiocarbamate RAFT agent in polymer chemistry, offering very low dispersities for polymers based on more activated monomers .
Cellular Effects
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. It has been shown to be a versatile dithiocarbamate RAFT agent, suggesting it may interact with biomolecules in a way that influences polymerization .
Temporal Effects in Laboratory Settings
Information on the temporal effects of this compound in laboratory settings is limited. It is known that the compound has a storage temperature of -20C and is sealed in dry conditions .
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-documented. Its role as a dithiocarbamate RAFT agent suggests it may interact with enzymes or cofactors involved in polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethyl-1H-pyrazole-1-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylpyrazole with thiocarbamoyl chloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3,5-dimethylpyrazole in an appropriate solvent, such as dichloromethane.
- Add thiocarbamoyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1H-pyrazole-1-carbothioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3,5-Dimethyl-1H-pyrazole-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Lacks the carbothioamide group, making it less reactive in certain chemical reactions.
1-Thiocarbamoyl-3,5-dimethylpyrazole: Similar structure but with different reactivity due to the presence of the thiocarbamoyl group.
3,5-Dimethyl-1H-pyrazole-1-carbodithioate: Contains a dithioate group, which imparts different chemical properties.
Uniqueness
3,5-Dimethyl-1H-pyrazole-1-carbothioamide is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3,5-dimethylpyrazole-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-4-3-5(2)9(8-4)6(7)10/h3H,1-2H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYLYTKDJRJZFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=S)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351668 | |
| Record name | 3,5-Dimethyl-1H-pyrazole-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-15-8 | |
| Record name | 3,5-Dimethyl-1-thiocarboxamidopyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 51110 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1124-15-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC51110 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethyl-1H-pyrazole-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,5-Dimethyl-1H-pyrazole-1-carbothioamide interact with metal ions and what are the structural implications?
A: this compound (ligand b in the study) acts as a bidentate ligand, coordinating to metal ions like Co(II), Ni(II), and Cu(II) through its nitrogen and sulfur atoms. [] This contrasts with the related ligand 2-(3,5-dimethyl-1H-pyrazole-1-yl)-4-phenyl-1,3-thiazole (ligand a), where only the nitrogen atoms participate in metal binding. [] The thiocarbamoyl sulfur atom's ability to engage in metal binding and bridge formation contributes to the structural diversity observed in the resulting complexes. []
Q2: The study mentions the cytotoxic activity of a copper(II) complex with this compound. Can you elaborate on this finding?
A: The copper(II) complex incorporating this compound (referred to as complex 7b in the study) demonstrated notable cytotoxic activity against several cancer cell lines: HL-60 and NALM-6 leukemia cells, and WM-115 melanoma cells. [] This complex was particularly potent against the melanoma cells, exhibiting cytotoxicity exceeding that of cisplatin threefold. [] While the exact mechanism of action is not discussed in the provided excerpt, this finding highlights the potential of metal complexes with this compound as anticancer agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


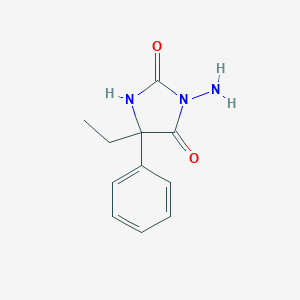

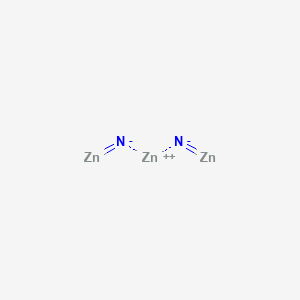
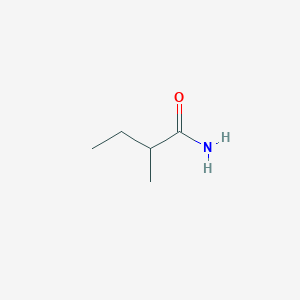
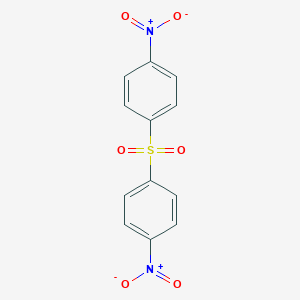
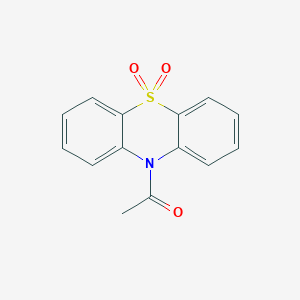

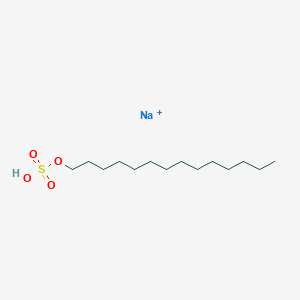


![(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-octoxy-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B74733.png)


